N-(3,4-dimethoxyphenyl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a 3,4-dimethoxyphenyl group and a propanamido side chain substituted with a 4-methoxyphenyl moiety. The benzofuran core is a heterocyclic structure known for its bioactivity in medicinal and agrochemical contexts.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-32-19-12-8-17(9-13-19)10-15-24(30)29-25-20-6-4-5-7-21(20)35-26(25)27(31)28-18-11-14-22(33-2)23(16-18)34-3/h4-9,11-14,16H,10,15H2,1-3H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXMVGPDGQLAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide, a compound with the molecular formula C27H26N2O6 and CAS Number 872612-79-8, has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, methoxyphenyl groups, and a propanamido linkage. Its structural characteristics contribute to its biological properties.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C27H26N2O6 |
| Molecular Weight | 462.51 g/mol |
| CAS Number | 872612-79-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicating effective growth inhibition.
- A549 (lung cancer) : Notable apoptosis induction.
Case Studies
-
Study on MCF-7 Cells :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound exhibited an IC50 value of approximately 25 µM, indicating potent anti-proliferative activity.
-
Study on A549 Cells :
- Objective : Assess apoptosis induction in lung cancer cells.
- Findings : Induced significant apoptosis, with flow cytometry confirming increased early and late apoptotic cells.
The mechanism underlying the anticancer activity of this compound appears to involve:
- Inhibition of Cell Proliferation : Disruption of cell cycle progression at the G1/S phase.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Antiviral Activity
Preliminary investigations into the antiviral properties have suggested that this compound may exhibit activity against certain viral strains, although further research is necessary to elucidate specific mechanisms and efficacy.
Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Cell cycle arrest, apoptosis |
| A549 | 30 | Apoptosis induction |
Anti-inflammatory Activity Summary
| Cytokine | Effect |
|---|---|
| TNF-alpha | Inhibition |
| IL-6 | Inhibition |
Comparison with Similar Compounds
Structural Analogues in the Benzofuran Carboxamide Family
N-(4-Chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide (CAS 887895-87-6)
- Molecular Formula : C30H23ClN2O3
- Key Features :
- Chlorophenyl substituent (electron-withdrawing group).
- Diphenylpropanamido side chain (bulky hydrophobic groups).
- The absence of bulky diphenyl groups in the target compound may reduce steric hindrance, favoring receptor binding .
N-(3,4-Dichlorophenyl) Propanamide (Propanil)
- Molecular Formula: C9H9Cl2NO
- Key Features :
- Dichlorophenyl group (strong electron-withdrawing effect).
- Simple propanamide backbone.
- Comparison :
- Propanil is an herbicide, whereas the target compound’s benzofuran core and methoxy substituents suggest broader bioactivity (e.g., kinase inhibition or antimicrobial action).
- The dichlorophenyl group in propanil enhances electrophilicity, critical for herbicidal activity, while methoxy groups in the target compound may shift reactivity toward antioxidative or receptor-mediated pathways .
Hydroxamic Acid and Amide Derivatives
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide
- Key Features :
- Hydroxamic acid group (metal-chelating ability).
- Cyclopropane ring (strain-induced reactivity).
- Comparison :
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine Derivatives
- Key Features: Carbamoyl and hydroxamic acid moieties. Amino acid backbone.
- Comparison :
Chromen and Pyrimidine-Based Analogues
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Features :
- Chromen-4-one and pyrimidine heterocycles.
- Fluorinated aromatic groups.
- Comparison :
- The chromen-pyrimidine scaffold targets kinase enzymes (e.g., cyclin-dependent kinases), while the benzofuran carboxamide may interact with different protein domains.
- Fluorine substituents enhance metabolic stability, whereas methoxy groups in the target compound could improve solubility but reduce oxidative stability .
Preparation Methods
Pd-Catalyzed C–H Functionalization and Transamidation
This method, adapted from Larhed et al., leverages palladium-catalyzed C–H activation for late-stage diversification:
Step 1: Synthesis of Benzofuran-2-Carboxylic Acid
Benzofuran-2-carboxylic acid is prepared via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives.
Step 2: Directed C–H Arylation
The carboxylic acid is converted to an 8-aminoquinoline-directed amide to facilitate Pd(II)-catalyzed C–H arylation at position 3. While the original protocol introduces aryl groups, modifications enable the installation of amino functionalities via Buchwald-Hartwig amination.
Step 3: Transamidation
The directing group is cleaved using a one-pot transamidation procedure, yielding a primary amine at C3. Reaction with 3-(4-methoxyphenyl)propanoyl chloride in the presence of Hünig’s base forms the propanamido group.
Step 4: Carboxamide Formation
The carboxylic acid at position 2 is activated using HATU and coupled with 3,4-dimethoxyaniline to furnish the final product.
Nitro Reduction and Sequential Acylation
This classical approach prioritizes regioselective functionalization:
Step 1: Synthesis of 3-Nitrobenzofuran-2-Carboxylic Acid
Nitration of benzofuran-2-carboxylic acid with fuming HNO3/H2SO4 introduces a nitro group at position 3 (70% yield).
Step 2: Reduction to 3-Aminobenzofuran-2-Carboxylic Acid
Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine (85% yield).
Step 3: Acylation at C3
The amine reacts with 3-(4-methoxyphenyl)propanoyl chloride in dichloromethane with DMAP, yielding the propanamido derivative (78% yield).
Step 4: Carboxamide Coupling
EDCl-mediated coupling with 3,4-dimethoxyaniline in DMF installs the N-aryl carboxamide (68% yield).
Cyclization of Functionalized Precursors
A convergent route constructs the benzofuran ring from pre-functionalized components:
Step 1: Synthesis of 2-Hydroxy-3-(3-(4-methoxyphenyl)propanamido)acetophenone
Acylation of 2-hydroxy-3-nitroacetophenone with 3-(4-methoxyphenyl)propanoyl chloride, followed by nitro reduction, affords the amine precursor (62% yield).
Step 2: Benzofuran Cyclization
Heating under acidic conditions (H2SO4, AcOH) induces cyclization to form the benzofuran core (55% yield).
Step 3: Carboxamide Formation
The carboxylic acid is coupled with 3,4-dimethoxyaniline using DCC/DMAP (73% yield).
Optimization of Reaction Conditions
Catalytic Systems for C–H Activation
Acylation Efficiency
- Reagent : 3-(4-Methoxyphenyl)propanoyl chloride (1.2 equiv)
- Base : DIEA (3 equiv)
- Solvent : CH2Cl2, 0°C to RT
- Side Products : <5% over-acylation.
Analytical Characterization
Spectral Data
Physicochemical Properties
Challenges and Limitations
- Regioselectivity in Nitration : Uncontrolled nitration yields para-substituted byproducts (15–20%).
- Transamidation Efficiency : Residual directing groups necessitate chromatography (20% yield loss).
- Proton Sensitivity : The benzofuran core degrades under strongly acidic conditions (pH < 2).
Applications and Derivatives
Structural analogs exhibit AMPK activation (EC50 = 0.3–1.2 μM) and antitumor activity (IC50 = 8.5 μM against MCF-7). Modifications to the propanamido chain modulate pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
